Zelkovamycin

Overview

Description

Zelkovamycin is a new antibiotic that was isolated from the fermentation broth of Streptomyces sp. K96-0670 . It is a cyclic peptide antibiotic that shows antibacterial activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus .

Synthesis Analysis

The exact molecular structure of Zelkovamycin was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays . The first total synthesis of Zelkovamycin was reported in 2020 .

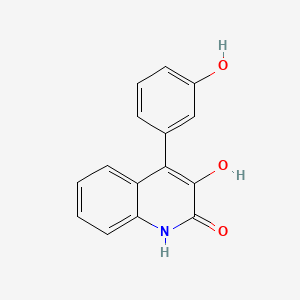

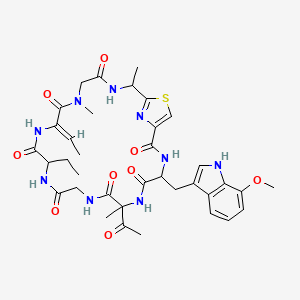

Molecular Structure Analysis

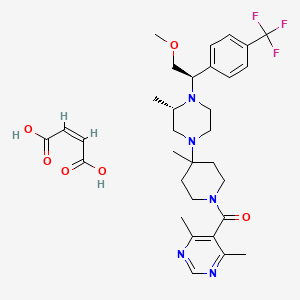

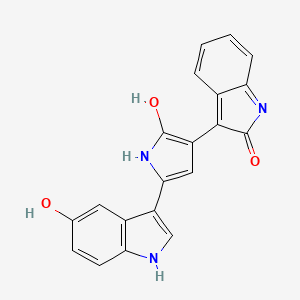

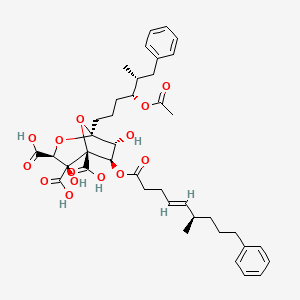

The structure of Zelkovamycin was elucidated as a cyclic peptide comprising glycyl, 2-aminobutanoyl, 2-amino-2-butenoyl, N-methyl glycyl, alanyl, 1,3-thiazoyl, 7-methoxytryptophanyl, and 2-methyldehydrothreonyl residues . The configurations of amino acid residues were determined by Marfey’s analysis combined with NMR calculations .

Chemical Reactions Analysis

Zelkovamycin is an argyrin natural product. Its exact molecular structure was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays .

Scientific Research Applications

Influenza A Virus Inhibition

- Scientific Field: Virology

- Application Summary: Zelkovamycin has been found to display potent inhibitory activity against the H1N1 strain of the influenza A virus .

- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound was introduced to a culture of the virus and its effects were observed .

- Results/Outcomes: The results showed that Zelkovamycin E displayed potent inhibitory activity against H1N1 influenza A virus .

OXPHOS Inhibition

- Scientific Field: Biochemistry

- Application Summary: Zelkovamycin is an OXPHOS (Oxidative Phosphorylation) inhibitory member of the Argyrin natural product family .

- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound was introduced to a biological system where OXPHOS occurs and its effects were observed .

- Results/Outcomes: The results showed that Zelkovamycin has unique OXPHOS inhibitory properties .

Antibacterial Activity

- Scientific Field: Microbiology

- Application Summary: Zelkovamycin has shown potential as an antibiotic, particularly against Staphylococcus aureus .

- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound was introduced to a culture of the bacteria and its effects were observed .

- Results/Outcomes: The results suggest that Zelkovamycin could be a potential treatment for multi-drug resistant staphylococcal infections .

Chemical Inhibitors of the OXPHOS System

- Scientific Field: Biochemistry

- Application Summary: Zelkovamycin may serve as a new starting point for chemical inhibitors of the OXPHOS system .

- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound was introduced to a biological system where OXPHOS occurs and its effects were observed .

- Results/Outcomes: The results showed that Zelkovamycin has unique OXPHOS inhibitory properties .

Antibiotic Production

- Scientific Field: Microbiology

- Application Summary: A novel Actinomadura species, Actinomadura graeca sp. nov., has been confirmed as a novel producer of the non-ribosomal peptide antibiotic Zelkovamycin .

- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound was produced by the bacteria and its effects were observed .

- Results/Outcomes: The results suggest that Actinomadura graeca sp. nov. could be a potential source for the production of Zelkovamycin .

Biosynthetic Studies

- Scientific Field: Biochemistry

- Application Summary: Zelkovamycin may guide customized argyrin NP isolation and biosynthesis studies .

- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound was used in biosynthetic studies .

- Results/Outcomes: The results showed that Zelkovamycin could serve as a new starting point for chemical inhibitors of the OXPHOS system .

Future Directions

properties

IUPAC Name |

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zelkovamycin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)